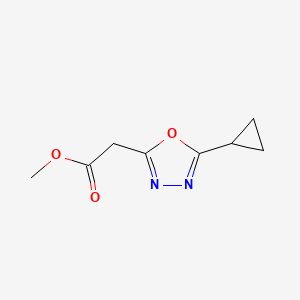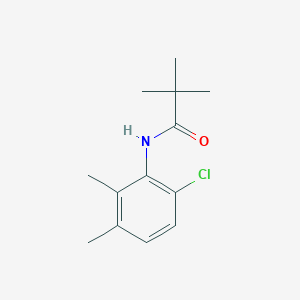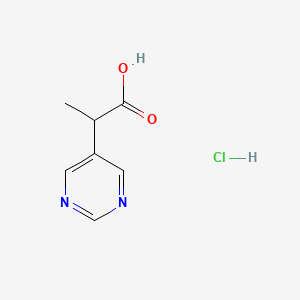![molecular formula C16H21NO B1383382 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one CAS No. 1486520-08-4](/img/structure/B1383382.png)
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one
説明
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one is a useful research chemical . It is also known as 2-benzyloctahydrocyclohepta[c]pyrrol-4(1H)-one .
Molecular Structure Analysis
The InChI code for 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one is1S/C16H21NO/c18-16-9-5-4-8-14-11-17 (12-15 (14)16)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one is 243.35 . It is a liquid at room temperature .科学的研究の応用
Synthesis and Reactions :
- Abe et al. (1990) explored the synthesis and reactions of related cyclohepta[b]pyrroles, leading to novel compounds with potential applications in various fields of chemistry (Abe, Ishikawa, Hayashi, & Miura, 1990).
Anti-Hepatitis C Virus Agents :
- Kaushik-Basu et al. (2016) reported the discovery of bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one scaffolds as a new chemotype with anti-HCV activity, indicating potential therapeutic applications (Kaushik-Basu et al., 2016).
Catalyzed Alkylation and Benzylation :
- Wiest, Poethig, and Bach (2016) utilized pyrrole as a directing group in Pd(II)-catalyzed ortho-functionalization, suggesting its use in synthetic chemistry for the development of complex molecules (Wiest, Poethig, & Bach, 2016).
Photo-Antiproliferative Activity :
- Spanò et al. (2017) synthesized pyrrolo[c]pyrrolines with potential as photosensitizing agents, demonstrating significant cytotoxic effects upon photoactivation, which could be harnessed for therapeutic purposes (Spanò et al., 2017).
Synthesis of Cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones :
- Abe (1987) worked on the synthesis of cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, expanding the range of heterocyclic compounds available for research and potential applications (Abe, 1987).
Carbon-13 NMR Study :
- Ohnmacht et al. (1983) conducted a detailed study of carbon-13 NMR shifts in related pyrrole derivatives, providing insights important for chemical analysis and identification (Ohnmacht, Draper, Dedinas, Loftus, & Wong, 1983).
Synthetic Photochemistry :
- Tian et al. (1989) explored the synthetic photochemistry of cyclohepta[b]pyrrol-2(1H)-ones, contributing to the understanding of the photochemical behavior of similar compounds (Tian, Mori, Takeshita, Higashi, & Yamaguchi, 1989).
Dopamine D3 Receptor Affinity :
- Boyfield et al. (1997) synthesized pyrrole derivatives with high affinity for the dopamine D3 receptor, indicating potential applications in neuropharmacology (Boyfield et al., 1997).
Synthesis of Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives :
- Yarmolchuk et al. (2011) developed practical syntheses of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, proposing them as a scaffold for compound libraries in drug discovery (Yarmolchuk et al., 2011).
Novel Synthesis Strategies :
- Kharaneko and Bogza (2013) developed a novel method for preparing pyrrolo[3,4-d][1,2]diazepines, expanding the toolkit for synthesizing heterocyclic compounds (Kharaneko & Bogza, 2013).
Safety and Hazards
The compound has been classified with the signal word “Danger”. It has hazard statements H302, H315, H318, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16-9-5-4-8-14-11-17(12-15(14)16)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMTUHDOBCRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2CN(CC2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1383299.png)



![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)
![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)




![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
